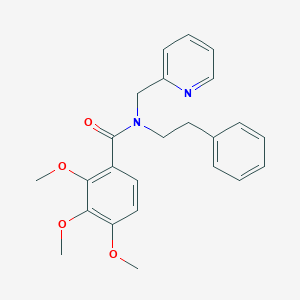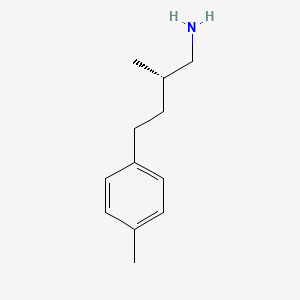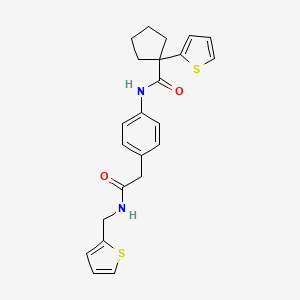
2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide” is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The presence of the trimethoxy group and the phenethyl group suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzamide), three methoxy groups (OCH3) attached to the benzene ring, and a phenethyl group attached to the nitrogen of the amide group .Chemical Reactions Analysis
Benzamides, in general, can undergo various chemical reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions . The trimethoxy and phenethyl groups in this compound could potentially influence the reactivity and the types of reactions this compound can undergo.Wissenschaftliche Forschungsanwendungen
1. Luminescence and Multi-Stimuli-Responsive Properties
Research on similar compounds, specifically pyridyl substituted benzamides, highlights their luminescent properties in various solutions and solid states. These compounds have shown to possess aggregation enhanced emission (AEE) behavior, which is influenced by the solvent's polarity. Additionally, they exhibit mechanochromic properties, displaying multi-stimuli responses, which can be useful in sensor and display technologies (Srivastava et al., 2017).
2. Crystal Structure Analysis
Studies on N-(pyridin-2-ylmethyl)benzamide derivatives have been conducted to analyze their crystal structures. These analyses provide valuable insights into the molecular orientation and bonding patterns, which are crucial for understanding the material's properties and potential applications in material science and drug design (Artheswari et al., 2019).
3. Medicinal Chemistry and Drug Design
Compounds containing pyridin-2-ylmethyl benzamide have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potential in anticancer drug development. These compounds exhibit robust in vivo efficacy in carcinoma models, highlighting their significance in medicinal chemistry (Borzilleri et al., 2006).
4. Development of Phthalimide Derivatives
Research has been conducted on the synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, with applications in pharmaceuticals and organic chemistry. The development of these derivatives contributes to the diversification of phthalimide-based compounds, which are important in various chemical and pharmaceutical contexts (Fu et al., 2019).
5. Synthesis of Bioactive Agents
Compounds with pyridin-2-ylmethyl substituents have been designed as potential bioactive agents. Their synthesis and in vitro evaluation reveal initial hit molecules that exhibit dose-dependent inhibition of specific enzymes, opening avenues for the development of new therapeutic agents (Suman et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,4-trimethoxy-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-13-12-20(22(29-2)23(21)30-3)24(27)26(17-19-11-7-8-15-25-19)16-14-18-9-5-4-6-10-18/h4-13,15H,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVJNMCSSSQBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)
![Methyl (E)-4-[2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3003633.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)



![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)
![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)


![[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3003649.png)
